Indican
Overview
Description
Indican is a colorless organic compound that is soluble in water and naturally occurs in Indigofera plants . It is a glycoside and a precursor of indigo dye .
Synthesis Analysis
Indican can be produced when bacteria in the intestine act on the amino acid, tryptophan . Most indoles are excreted in the feces, and the remainder is absorbed, metabolized by the liver, and excreted as indican in the urine . A more environmentally friendly method of making and applying indigo dye has been developed that relies on genetically engineered bacteria . This process borrows a chemical switch from nature. Inside plant leaves, the unstable indigo precursor indoxyl is combined with glucose and stored as a colorless molecule called indican .
Molecular Structure Analysis
Indican has a molecular formula of C14H17NO6 . Its average mass is 295.288 Da and its mono-isotopic mass is 295.105591 Da . The structure of Indican includes a total of 40 bonds, with 23 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .
Chemical Reactions Analysis
Common and significant reactions involving indican include the hydrolysis of indican, which yields β-D-glucose and indoxyl . The reaction of indoxyl (indican) with a mild oxidizing agent, such as atmospheric oxygen, yields blue indigo dye . The Heller’s color test for indican in urine reveals the dual function of nitric acid since it can accomplish the synthesis of indigo blue and indigo red, as well as it can degrade them to isatin, depending upon the reaction conditions .
Physical And Chemical Properties Analysis
Indican has a molar mass of 295.291 g·mol−1 . Its melting point is 178 to 180 °C (352 to 356 °F; 451 to 453 K) and it decomposes at this temperature .
Scientific Research Applications
1. Production of Indigo Dye
Indican (indoxyl-β-D-glucoside) is a natural compound used as a precursor for the production of indigo, a historically significant dye. A study by Hwang, Lee, and Kim (2012) focused on the purification and characterization of a β-glucosidase enzyme from Agrobacterium tumefaciens, which hydrolyzes indican to produce indigo. This enzyme showed a higher conversion yield of indican into indigo compared to previously isolated enzymes, indicating its potential for efficient indigo production (Hwang, Lee, & Kim, 2012).
2. Metabolic Studies and Interaction with Other Substances
Lin et al. (2017) investigated the interaction of indican and methotrexate in rats, finding that the major metabolite of indican, indoxyl sulfate, could inhibit renal excretion of methotrexate. This suggests a significant pharmacokinetic interaction between indican and certain drugs, demonstrating the importance of understanding indican's metabolic pathways in medicinal research (Lin et al., 2017).
3. Tissue and Intr
acellular Localization in PlantsResearch by Minami et al. (2000) found that indican accumulates exclusively in the green leaves of the indigo plant and is stored in the vacuole of the cell. The study also detailed the purification and characterization of indican synthase from indigo plants, providing insight into the enzyme responsible for indican synthesis. This information is crucial for understanding the biosynthesis and storage of indican in plants, which could have implications for agricultural and medicinal applications (Minami et al., 2000).
4. Antimicrobial Potential in Various Species
Khanna, Singh, and Vyas (2018) discussed the antimicrobial potential of Tylophora indica, which contains compounds such as indican. The plant shows a range of activities against different bacteria and could be significant in developing natural antimicrobial agents and preserving food. This highlights the broader applications of indican-containing plants in the health and food industry (Khanna, Singh, & Vyas, 2018).
properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(1H-indol-3-yloxy)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-6-10-11(17)12(18)13(19)14(21-10)20-9-5-15-8-4-2-1-3-7(8)9/h1-5,10-19H,6H2/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVARCVCWNFACQC-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10903997 | |
Record name | Indoxyl beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10903997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Indican | |
CAS RN |
487-60-5 | |
Record name | Indoxyl-β-D-glucoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indican (plant indican) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indoxyl beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10903997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Glucopyranoside, 1H-indol-3-yl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDICAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N187WK1Y1J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indican | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061755 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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